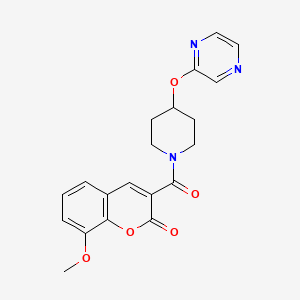

8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-26-16-4-2-3-13-11-15(20(25)28-18(13)16)19(24)23-9-5-14(6-10-23)27-17-12-21-7-8-22-17/h2-4,7-8,11-12,14H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIUEPFONYPKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-2H-chromen-2-one and 4-(pyrazin-2-yloxy)piperidine.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 8-methoxy-2H-chromen-2-one with a suitable reagent to introduce the piperidine moiety.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(pyrazin-2-yloxy)piperidine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and controlling the reactions. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazin-2-yloxy moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one. For instance, derivatives of chromenones have been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The compound is expected to exhibit similar properties, potentially acting as a competitive inhibitor against bacterial peptidoglycan biosynthesis by restricting vital enzymes such as MurB .

Anticancer Activity

Chromene derivatives, including the compound , have been investigated for their anticancer properties. Research indicates that these compounds can inhibit topoisomerase and cytochrome enzymes, which are crucial for cancer cell proliferation. In vitro studies have demonstrated that certain chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one could be a candidate for further anticancer drug development .

Case Studies and Research Findings

Several studies have explored compounds related to 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one:

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Coumarin: A natural compound with anticoagulant properties.

Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Unlike simpler coumarins, this compound has enhanced interactions with biological targets, making it a more potent and selective agent in various applications.

This detailed overview provides a comprehensive understanding of 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one (CAS Number: 1421498-82-9) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 381.4 g/mol. The structure features a chromenone backbone, which is known for various biological activities, along with a pyrazinyl and piperidine moiety that may enhance its pharmacological properties.

Anticancer Potential

The anticancer activity of compounds related to chromenones has been well-documented. For instance, pyrazole derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in cytotoxicity assays . The combination of these compounds with established chemotherapeutics like doxorubicin has also revealed synergistic effects, enhancing their overall efficacy in cancer treatment .

Antiviral Activity

Emerging evidence suggests that heterocyclic compounds, including those with pyrazole and chromenone structures, may serve as antiviral agents. Recent studies have highlighted the potential of such compounds to inhibit viral replication through various mechanisms, including interference with viral RNA synthesis . Although specific studies on the compound are sparse, its structural characteristics align with known antiviral agents.

Enzyme Inhibition

Many biologically active compounds exert their effects through enzyme inhibition. For example, some pyrazole derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can lead to therapeutic effects in conditions like gout . The potential for 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one to act similarly warrants further investigation.

Cell Signaling Pathways

Compounds with chromenone structures often interact with cell signaling pathways that regulate apoptosis and cell proliferation. This interaction can lead to enhanced apoptosis in cancer cells while sparing normal cells, making them attractive candidates for targeted cancer therapies.

Synthesis and Characterization

The synthesis of 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one involves multi-step reactions that yield high purity and yield rates. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Efficacy Studies

In vitro studies evaluating the cytotoxic effects of similar compounds on cancer cell lines have demonstrated significant reductions in cell viability at micromolar concentrations. For instance, certain derivatives showed IC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV), indicating strong antiviral activity . Such findings highlight the need for further exploration of 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one within similar contexts.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one?

- Synthesis : Use a multi-step approach involving coupling reactions between the chromen-2-one core and functionalized piperidine-pyrazine intermediates. Optimize conditions (e.g., solvent, catalyst) based on similar coumarin derivatives, such as phosphorous oxychloride-mediated esterification or zinc chloride-assisted cyclization .

- Characterization : Employ FTIR for functional group verification (e.g., carbonyl stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and GC-MS for purity assessment. Single-crystal X-ray diffraction (e.g., using SHELX software ) can resolve crystallographic parameters, as demonstrated for structurally related 3-(piperidine-1-carbonyl)chromen-2-one derivatives .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Screen solvents (e.g., DCM/hexane or ethanol/water mixtures) to obtain high-quality crystals. For monoclinic systems (common in chromen-2-one derivatives), ensure slow evaporation at controlled temperatures (20–25°C). Non-classical hydrogen bonding networks, as seen in analogous compounds, may require stabilizing interactions like C–H···O or π-π stacking .

Advanced Research Questions

Q. How do computational studies (e.g., HOMO-LUMO analysis) inform the stability and reactivity of this compound?

- Perform density functional theory (DFT) calculations using functionals like B3LYP/6-31G(d). For related chromen-2-one derivatives, HOMO-LUMO gaps of 0.156–0.335 eV correlate with high stability . Focus on the electron-withdrawing pyrazine and methoxy groups, which may lower LUMO energy, enhancing electrophilic reactivity. Compare results with experimental data (e.g., UV-Vis spectra) to validate computational models.

Q. What strategies resolve contradictions in biological activity data across structurally similar chromen-2-one derivatives?

- Conduct systematic SAR studies by varying substituents (e.g., replacing pyrazine with morpholine or piperazine) and measuring inhibition profiles. For example, coumarin-piperidine conjugates show divergent activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO-B) depending on substituent positioning . Use kinetic assays (e.g., IC₅₀ determination) and molecular docking to identify critical binding interactions.

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be quantified to predict solid-state behavior?

- Apply Hirshfeld surface analysis to crystallographic data, as demonstrated for 3-(piperidine-1-carbonyl)chromen-2-one . Quantify contact contributions (e.g., O···H, N···H) and compare with packing diagrams. For instance, C–H···O interactions dominate in monoclinic systems, while π-stacking may enhance thermal stability.

Q. What methodologies identify biological targets or mechanisms for this compound?

- Use phenotypic screening (e.g., cytotoxicity assays) followed by target deconvolution via affinity chromatography or proteomics. Coumarin derivatives with piperazine/pyrazine moieties often target enzymes like MAO-B or kinases . Validate hits with enzymatic assays (e.g., fluorescence-based MAO-B inhibition) and structural studies (e.g., co-crystallization with hMAO-B).

Methodological Notes

- Data Contradictions : Address variability in biological activity by controlling stereochemistry (e.g., chiral piperidine centers ) and solvent polarity during assays.

- Synthetic Challenges : Optimize coupling reactions using activating agents (e.g., EDC/HOBt) to avoid side products from competing nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.